molecular formula C16H15BrO2 B4219968 2,3-dimethylphenyl 3-bromo-4-methylbenzoate

2,3-dimethylphenyl 3-bromo-4-methylbenzoate

Cat. No.: B4219968
M. Wt: 319.19 g/mol
InChI Key: XNVLDZKBENREGD-UHFFFAOYSA-N
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Description

2,3-dimethylphenyl 3-bromo-4-methylbenzoate is an organic compound with the molecular formula C16H15BrO2. It is a derivative of benzoic acid and is characterized by the presence of bromine and methyl groups on its aromatic rings. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dimethylphenyl 3-bromo-4-methylbenzoate typically involves the esterification of 3-bromo-4-methylbenzoic acid with 2,3-dimethylphenol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

2,3-dimethylphenyl 3-bromo-4-methylbenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Products include various substituted benzoates depending on the nucleophile used.

    Oxidation: Products include carboxylic acids or ketones.

    Reduction: Products include alcohols or alkanes.

Scientific Research Applications

2,3-dimethylphenyl 3-bromo-4-methylbenzoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,3-dimethylphenyl 3-bromo-4-methylbenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and methyl groups play a crucial role in modulating the compound’s reactivity and binding affinity. The ester group can undergo hydrolysis to release the active phenol and benzoic acid derivatives, which can further interact with biological pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2,3-dimethylphenyl 4-bromo-3-methylbenzoate
  • 2,3-dimethylphenyl 2-bromo-4-methylbenzoate
  • 2,3-dimethylphenyl 3-chloro-4-methylbenzoate

Uniqueness

2,3-dimethylphenyl 3-bromo-4-methylbenzoate is unique due to the specific positioning of the bromine and methyl groups, which influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit distinct properties in terms of solubility, stability, and interaction with other molecules .

Properties

IUPAC Name

(2,3-dimethylphenyl) 3-bromo-4-methylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrO2/c1-10-5-4-6-15(12(10)3)19-16(18)13-8-7-11(2)14(17)9-13/h4-9H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNVLDZKBENREGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)OC(=O)C2=CC(=C(C=C2)C)Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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